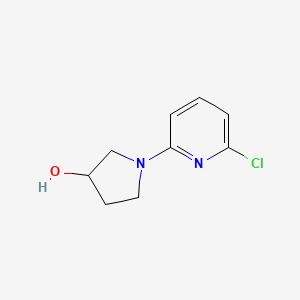
1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol
Descripción general
Descripción
“(6-Chloro-2-pyridinyl)methanol” is a chemical compound with the CAS Number: 33674-97-4 . Its molecular weight is 143.57 . It is typically stored at 2-8°C .
Molecular Structure Analysis
The molecular formula of “(6-Chloro-2-pyridinyl)methanol” is C6H6ClNO . Its monoisotopic mass is 143.013794 Da .Physical And Chemical Properties Analysis
“(6-Chloro-2-pyridinyl)methanol” has a density of 1.3±0.1 g/cm^3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its flash point is 106.1±23.2 °C .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol is a compound that features a pyrrolidine ring, a common nitrogen heterocycle, attached to a chlorinated pyridine moiety. The pyrrolidine ring is known for its versatility in medicinal chemistry due to its non-planar structure and the ability to introduce stereochemistry into molecules, enhancing three-dimensional molecular coverage and potentially improving pharmacophore interactions (Giovanna Li Petri et al., 2021). The chlorinated pyridine component is notable for its role in various biologically active compounds and its utility in coordination chemistry, often forming complexes with metals that can have diverse applications, including catalysis and luminescence (E. Njogu et al., 2015).
Applications in Drug Discovery and Biological Activity
The pyrrolidine scaffold, as part of the compound's structure, is significant in drug discovery, contributing to the development of new biologically active compounds. Its incorporation into drug candidates can lead to diverse biological profiles due to its influence on molecular stereochemistry and three-dimensional shape, which are crucial in the interaction with biological targets (Giovanna Li Petri et al., 2021). The chloropyridinyl moiety can also enhance the biological activity of compounds, as seen in various pesticides and pharmaceuticals, where it contributes to the efficacy and selectivity of the active agents (P. Egeghy et al., 2011).
Catalysis and Chemical Reactions
Compounds containing pyridinyl groups, similar to the one in 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol, have been extensively studied for their roles in catalysis. These compounds can participate in various catalytic cycles and are known to influence reaction pathways significantly, offering potential applications in synthesizing complex molecules and materials (Mehul P. Parmar et al., 2023). The presence of nitrogen atoms in the pyridinyl ring can act as coordination sites for metals, leading to the formation of catalytically active complexes useful in organic synthesis and industrial processes.
Environmental and Analytical Applications
The structural components of 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol, such as the pyrrolidine and chloropyridinyl groups, are relevant in environmental science, particularly in the study of pesticide degradation and the development of analytical methods for detecting pollutants. Chlorinated pyridinyl compounds are often used as markers in environmental analysis due to their stability and distinct chemical signatures (S. Bose et al., 2021). Moreover, the pyrrolidine ring is a feature in various environmental remediation technologies, where its chemical reactivity can be harnessed to degrade or transform harmful substances.
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-chloropyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHWEYJVBHTFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280018 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol | |
CAS RN |
1219972-03-8 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392326.png)

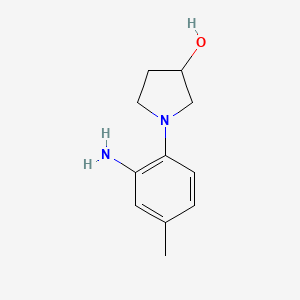
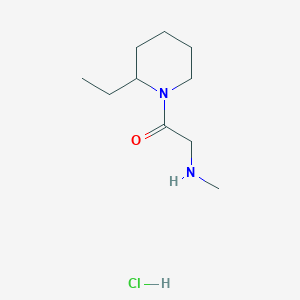

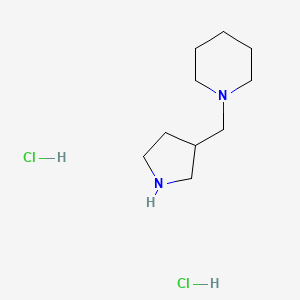


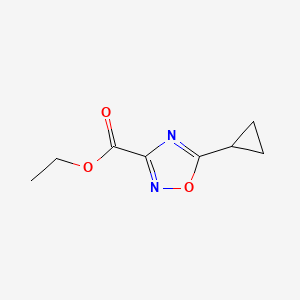
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1392339.png)

